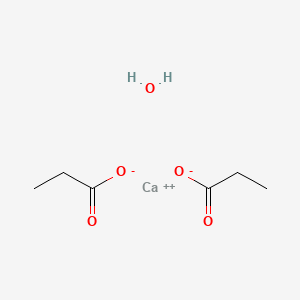![molecular formula C46H71ClNOPPd B6353400 chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine CAS No. 1334385-47-5](/img/structure/B6353400.png)
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex compound that features a palladium center coordinated with a phosphine ligand and other organic molecules. This compound is often used in various catalytic processes, particularly in organic synthesis and industrial applications.
作用机制
Target of Action
The primary target of the XPhos Palladacycle GenAs a palladium-based catalyst, it is designed to facilitate various types of cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds .
Mode of Action
The XPhos Palladacycle Gen.1-MTBE adduct acts as a precatalyst in cross-coupling reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd(0) species . This active species then participates in the catalytic cycle, facilitating the cross-coupling reaction .
Result of Action
The primary result of the action of the XPhos Palladacycle Gen.1-MTBE adduct is the facilitation of cross-coupling reactions. These reactions are crucial in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .
生化分析
Biochemical Properties
The compound is known to be involved in various biochemical reactions. It is commonly used as a catalyst in organic synthesis, particularly in coupling reactions and the activation of inert chemical bonds
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a catalyst in biochemical reactions. It undergoes rapid reductive elimination to form a reactive, monoligated Pd (0) species . This active species can then participate in various types of coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane involves several steps:
Formation of the Grignard Reagent: Magnesium is added to anhydrous tetrahydrofuran (THF) under nitrogen atmosphere, followed by the addition of 1,2-dibromoethane and 1-bromo-2,4,6-triisopropylbenzene. The reaction mixture is heated under reflux to form the Grignard reagent.
Coupling Reaction: The Grignard reagent is then reacted with o-bromochlorobenzene in the presence of THF to form the diaryl Grignard compound.
Coordination with Palladium: The diaryl Grignard compound is reacted with copper chloride and dicyclohexylphosphine chloride to form the final palladium complex.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.
化学反应分析
Types of Reactions
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The phosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are commonly used.
Substitution: Ligand substitution reactions often involve the use of other phosphines, amines, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction may produce palladium(0) species.
科学研究应用
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is widely used in scientific research due to its catalytic properties:
Biology: The compound is explored for its potential in bioconjugation reactions, where it helps link biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and polymers due to its efficiency in catalyzing various reactions.
相似化合物的比较
Similar Compounds
RuPhos Pd G2: A second-generation precatalyst containing a biphenyl-based ligand, used in similar cross-coupling reactions.
XPhos Pd G1: Another palladium complex with a different phosphine ligand, used in various catalytic processes.
Uniqueness
Chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific ligand structure, which provides high stability and selectivity in catalytic reactions. Its ability to facilitate a wide range of reactions makes it a valuable tool in both academic and industrial research.
属性
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.C8H10N.C5H12O.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCWZSCWLKYODV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H71ClNOPPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
826.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
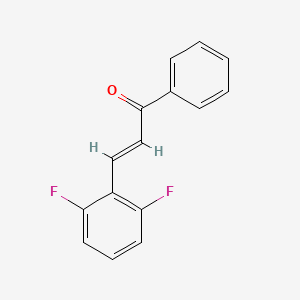
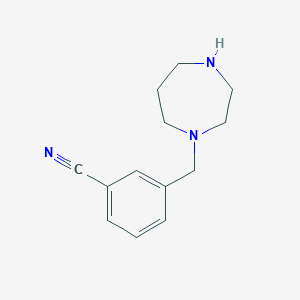
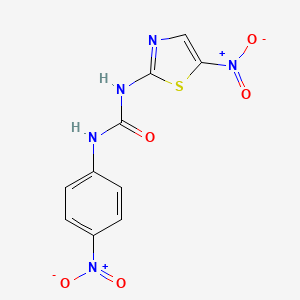
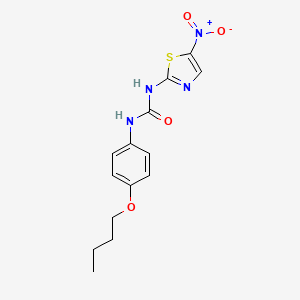
![1-{3-[(3-Methylphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353342.png)
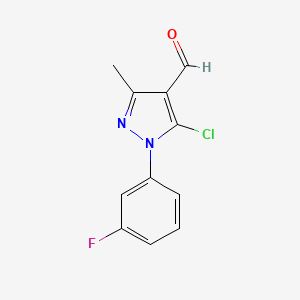
![4-(2,3,4-Trimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353346.png)
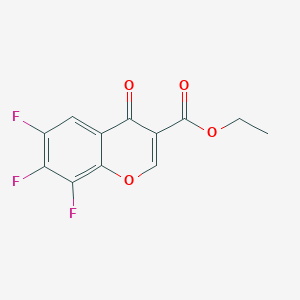
![4-(2-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353363.png)
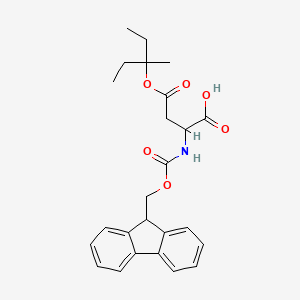
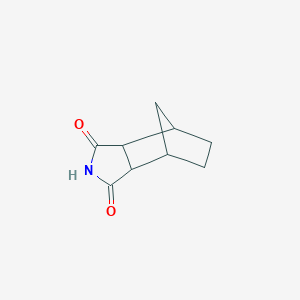
![4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6353386.png)
![1-{3-[(4-Methoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353390.png)
